molecular formula C15H15N3O2 B7561144 N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide

N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide

Cat. No.: B7561144
M. Wt: 269.30 g/mol
InChI Key: IVCHOFBOVIKORY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide is a heterocyclic compound that features a furan ring, a pyrazolo[1,5-a]pyridine core, and a carboxamide group

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(9-13-6-4-8-20-13)16-15(19)14-10-12-5-2-3-7-18(12)17-14/h2-8,10-11H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCHOFBOVIKORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=NN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the pyrazolo[1,5-a]pyridine core: This step often involves the condensation of a pyrazole derivative with a pyridine derivative under high-temperature conditions.

    Attachment of the carboxamide group: This can be done through the reaction of the pyrazolo[1,5-a]pyridine intermediate with an appropriate amine or amide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The hydrogen atoms on the furan and pyrazolo[1,5-a]pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-yl)propan-2-yl]pyrazolo[3,4-d]pyrimidine-2-carboxamide
  • N-[1-(furan-2-yl)propan-2-yl]pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]pyrazolo[1,5-a]pyridine-2-carboxamide is unique due to its specific combination of a furan ring, a pyrazolo[1,5-a]pyridine core, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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